molecular formula Br2Cl2Si B14721626 Dibromodichlorosilane CAS No. 13465-75-3

Dibromodichlorosilane

Cat. No.: B14721626
CAS No.: 13465-75-3
M. Wt: 258.80 g/mol
InChI Key: DTOHXGVDKNULFO-UHFFFAOYSA-N
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Description

Dibromodichlorosilane is a chemical compound with the molecular formula Br₂Cl₂Si. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and other halogens. This compound is known for its reactivity and is used in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromodichlorosilane can be synthesized through the reaction of silicon tetrachloride with bromine in the presence of a catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. The general reaction is as follows:

SiCl4+Br2SiBr2Cl2\text{SiCl}_4 + \text{Br}_2 \rightarrow \text{SiBr}_2\text{Cl}_2 SiCl4​+Br2​→SiBr2​Cl2​

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and bromine are reacted under controlled conditions. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other groups. For example, reacting with alcohols can produce alkoxysilanes.

    Hydrolysis: When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrogen bromide and hydrogen chloride.

SiBr2Cl2+2H2OSiO2+2HBr+2HCl\text{SiBr}_2\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2\text{HBr} + 2\text{HCl} SiBr2​Cl2​+2H2​O→SiO2​+2HBr+2HCl

Common Reagents and Conditions:

    Alcohols: Used in substitution reactions to form alkoxysilanes.

    Water: Used in hydrolysis reactions.

Major Products:

Scientific Research Applications

Dibromodichlorosilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Material Science: Utilized in the production of silicon-based materials and coatings.

    Biology and Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable bonds with organic molecules.

    Industry: Employed in the manufacturing of semiconductors and other electronic components

Mechanism of Action

The mechanism by which dibromodichlorosilane exerts its effects is primarily through its reactivity with other compounds. It can form strong bonds with organic molecules, making it useful in various chemical syntheses. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which are crucial in the development of silicon-based materials .

Comparison with Similar Compounds

    Dichlorosilane (SiH₂Cl₂): Contains hydrogen instead of bromine.

    Tetrabromosilane (SiBr₄): Contains only bromine atoms.

    Tetrachlorosilane (SiCl₄): Contains only chlorine atoms.

Uniqueness: Dibromodichlorosilane is unique due to the presence of both bromine and chlorine atoms, which gives it distinct reactivity and properties compared to other chlorosilanes. This dual halogenation allows for a wider range of chemical reactions and applications .

Properties

CAS No.

13465-75-3

Molecular Formula

Br2Cl2Si

Molecular Weight

258.80 g/mol

IUPAC Name

dibromo(dichloro)silane

InChI

InChI=1S/Br2Cl2Si/c1-5(2,3)4

InChI Key

DTOHXGVDKNULFO-UHFFFAOYSA-N

Canonical SMILES

[Si](Cl)(Cl)(Br)Br

Origin of Product

United States

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